molecular formula C7H7IN2O2 B12273943 2-Pyrazinecarboxylic acid, 5-iodo-, ethyl ester

2-Pyrazinecarboxylic acid, 5-iodo-, ethyl ester

Cat. No.: B12273943
M. Wt: 278.05 g/mol
InChI Key: KKURWQGMCUXZRQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Pyrazinecarboxylic acid, 5-iodo-, ethyl ester typically involves the esterification of 2-pyrazinecarboxylic acid followed by iodination. One common method is the reaction of 2-pyrazinecarboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid to form the ethyl ester. The resulting ethyl 2-pyrazinecarboxylate is then subjected to iodination using iodine and a suitable oxidizing agent .

Chemical Reactions Analysis

2-Pyrazinecarboxylic acid, 5-iodo-, ethyl ester undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Pyrazinecarboxylic acid, 5-iodo-, ethyl ester involves its interaction with biological targets such as enzymes and receptors. The iodine atom and the pyrazine ring play crucial roles in its binding affinity and activity. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways and nucleic acid synthesis .

Properties

Molecular Formula

C7H7IN2O2

Molecular Weight

278.05 g/mol

IUPAC Name

ethyl 5-iodopyrazine-2-carboxylate

InChI

InChI=1S/C7H7IN2O2/c1-2-12-7(11)5-3-10-6(8)4-9-5/h3-4H,2H2,1H3

InChI Key

KKURWQGMCUXZRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=N1)I

Origin of Product

United States

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